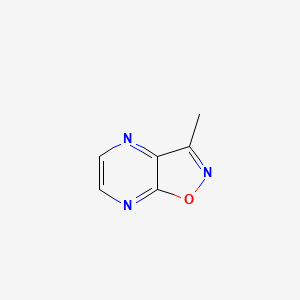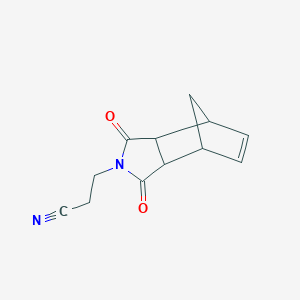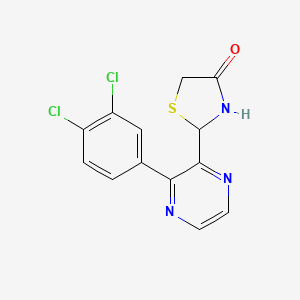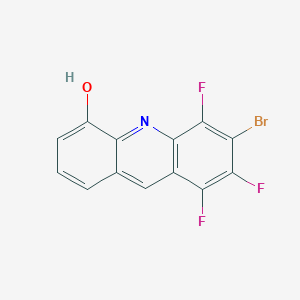
6-Bromo-5,7,8-trifluoroacridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5,7,8-trifluoroacridin-4-OL is a heterocyclic aromatic compound with the molecular formula C₁₃H₅BrF₃NO. It is a derivative of acridine, a structure known for its applications in various fields such as medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7,8-trifluoroacridin-4-OL typically involves multi-step organic reactions. One common method includes the bromination of 5,7,8-trifluoroacridin-4-OL under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
6-Bromo-5,7,8-trifluoroacridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .
科学研究应用
6-Bromo-5,7,8-trifluoroacridin-4-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a fluorescent probe in biological assays due to its aromatic structure.
作用机制
The mechanism of action of 6-Bromo-5,7,8-trifluoroacridin-4-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering protein conformation .
相似化合物的比较
Similar Compounds
5,7,8-Trifluoroacridin-4-OL: Lacks the bromine atom, which can affect its reactivity and applications.
6-Chloro-5,7,8-trifluoroacridin-4-OL: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
6-Iodo-5,7,8-trifluoroacridin-4-OL:
Uniqueness
6-Bromo-5,7,8-trifluoroacridin-4-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
属性
CAS 编号 |
816420-46-9 |
|---|---|
分子式 |
C13H5BrF3NO |
分子量 |
328.08 g/mol |
IUPAC 名称 |
6-bromo-5,7,8-trifluoroacridin-4-ol |
InChI |
InChI=1S/C13H5BrF3NO/c14-8-10(16)9(15)6-4-5-2-1-3-7(19)12(5)18-13(6)11(8)17/h1-4,19H |
InChI 键 |
PATGVKYHJNTKCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C(=C(C(=C3F)F)Br)F)N=C2C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


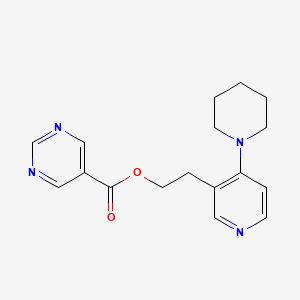
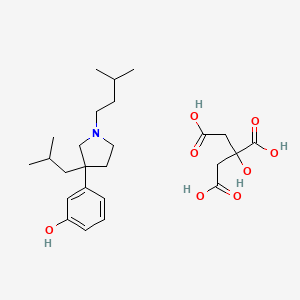
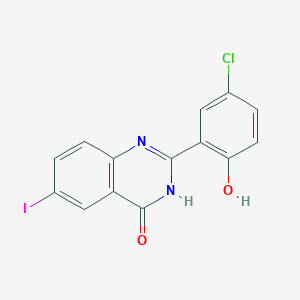
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)


![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
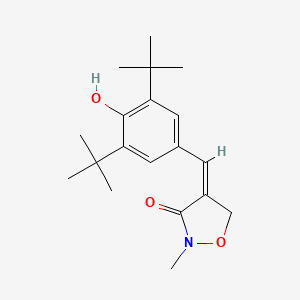
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
